Di-2-pyridylthiourea
Overview
Description
Synthesis Analysis
The synthesis of thiourea derivatives, which includes Di-2-pyridylthiourea, often involves the reaction of amines with carbon disulfide . Another study mentions the synthesis of a novel di (thiophen-2-yl) substituted and pyrene-pyridine fluorescent molecular hybrid .Molecular Structure Analysis
The molecular structure of a compound like Di-2-pyridylthiourea can be analyzed using various techniques such as X-ray crystallography , and other spectroscopic techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like Di-2-pyridylthiourea can be analyzed using various techniques. These properties include color, density, hardness, and melting and boiling points . Other techniques include thermal analysis and surface area analysis of nanoparticles .Scientific Research Applications
Solar Cell Technology : Di-2-pyridylthiourea derivatives have been used to enhance the performance of perovskite solar cells. These compounds aid in the conversion of lead iodide to perovskite crystals, improving the quality of the perovskite absorber layer, resulting in higher power conversion efficiencies and stability in solar cells (Sun et al., 2017).
Organic Electronics : Di-2-pyridylthiourea and its derivatives like dithieno[3,2-b:2′,3′-d]pyrrole have applications in organic electronics, particularly in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. These materials are known for their good carrier mobilities and enhanced fluorescence properties (Evenson et al., 2011).
Coordination Chemistry : In the field of coordination chemistry, Di-2-pyridylthiourea and its related compounds are used to synthesize various metal complexes. These complexes have been explored for their magnetic properties and potential applications in high-spin molecules (Papaefstathiou et al., 2002).
Biological Applications : Certain derivatives of Di-2-pyridylthiourea, like 2-(2-pyridyl)benzthiazole, have been studied for their cytotoxic effects against cancer cell lines and DNA-cleavage properties. These studies are crucial for understanding the potential therapeutic applications of these compounds (Maheswari et al., 2008).
Photoelectrochemical Studies : Di-2-pyridylthiourea derivatives have also been utilized in photoelectrochemical studies. These compounds, when applied to electrodes, demonstrate photocurrent response behaviors that are influenced by medium acidity and metal coordination (Shen et al., 2014).
Synthetic Chemistry : Di-2-pyridylthiourea is also used as a reagent in synthetic chemistry, particularly in the preparation of isothiocyanates and carbodiimides, highlighting its versatility and importance in chemical synthesis (Kim & Yi, 1985).
Future Directions
The future directions of synthetic chemistry, including the development and study of compounds like Di-2-pyridylthiourea, involve addressing challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy . Another area of interest is the development of controlled drug delivery systems .
Relevant Papers Several papers were found that could be relevant to Di-2-pyridylthiourea. One paper discusses the antitumor effects and mechanisms of action of a novel series of iron chelators, the di-2-pyridyl thiosemicarbazones . Another paper provides a systematic review on the adverse health effects of di-2-ethylhexyl phthalate . A third paper discusses the synthesis, characterization, and pharmacological evaluation of thiourea derivatives .
properties
IUPAC Name |
1,3-dipyridin-2-ylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADXORVZZWERFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)NC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153177 | |
Record name | Urea, 1,3-bis(2-pyridyl)-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-2-pyridylthiourea | |
CAS RN |
1212-30-2 | |
Record name | N,N′-Di-2-pyridinylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1212-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 1,3-bis(2-pyridyl)-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-2-pyridylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Di-2-pyridylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, 1,3-bis(2-pyridyl)-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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